5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines. This compound has garnered attention in various fields of research due to its potential biological activities, particularly as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse reactivity and applications, making it a valuable compound in medicinal chemistry.
This compound can be synthesized through various methods, primarily involving the condensation of urea or thiourea with aldehydes and ketones. The availability of starting materials and the reaction conditions significantly influence the yield and purity of the final product.
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be classified as:
The synthesis of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one can be achieved through several methods:
The choice of solvent, temperature, and catalyst plays a crucial role in optimizing the synthesis. For example, using ethanol as a solvent can improve solubility and reaction kinetics. Additionally, varying the reaction time and temperature can lead to different yields and product distributions.
The molecular structure of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one consists of a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an amino group at position 5 and a methyl group at position 3 contributes to its chemical properties.
The compound exhibits tautomerism due to the presence of both keto and enol forms, which can influence its reactivity.
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one participates in various chemical reactions:
The reactivity is influenced by the electronic properties of substituents on the pyrimidine ring. For instance, electron-withdrawing groups can enhance nucleophilicity at the amino position.
The mechanism of action for 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one is primarily related to its interaction with biological targets:
Studies have shown that derivatives of this compound can bind to specific receptors or enzymes, leading to altered biological responses. Quantitative structure–activity relationship (QSAR) models are often used to predict activity based on structural modifications.
Thermal analysis techniques such as differential scanning calorimetry (DSC) can be employed to assess stability and melting points, while spectroscopic methods (NMR, IR) are useful for confirming structural integrity.
5-Amino-3-methyl-3,4-dihydropyrimidin-4-one has several applications:
The term "privileged structures" in medicinal chemistry denotes molecular scaffolds capable of providing high-affinity ligands for multiple biological targets through strategic structural modifications. Within this paradigm, 5-amino-3-methyl-3,4-dihydropyrimidin-4-one exemplifies a versatile heterocyclic framework with significant drug discovery potential. Its core structure integrates hydrogen bond donors/acceptors (N1, C2=O, and C5-NH₂) and a methyl group at N3, enabling diverse interactions with biological targets. As noted in pharmacological reviews, dihydropyrimidinone (DHPM) derivatives exhibit broad-spectrum bioactivity, including anticancer, antiviral, anti-inflammatory, and antimicrobial effects, validating their privileged status [5] [7].
This scaffold’s synthetic tractability further enhances its utility. It is accessible via multicomponent reactions like the Biginelli condensation or post-modification of DHPM precursors, enabling rapid library generation [5] [9]. For instance, optimized Biginelli protocols using silicotungstic acid catalysts achieve high yields under solvent-free conditions, aligning with green chemistry principles while supporting drug discovery workflows [9]. Specific derivatives, such as monastrol (a kinesin-5 inhibitor), demonstrate how functionalization at positions 3, 5, and 6 transforms the core into targeted therapeutics [5]. Similarly, 5-amino-3-methyl variants serve as key intermediates for structurally complex agents like TLR4 antagonists and SHP2 inhibitors, underscoring their role in hit-to-lead optimization [7] [8].
Table 1: Representative Bioactivities of 5-Amino-3-methyl-3,4-dihydropyrimidin-4-one Derivatives
Biological Target | Activity | Significance | Reference |
---|---|---|---|
Kinesin-5 | Inhibition (e.g., Monastrol analogs) | Mitotic spindle disruption; anticancer applications | [5] |
TLR4 Receptor | Antagonism | Suppression of inflammation in autoimmune diseases | [7] |
SHP2 Phosphatase | Allosteric inhibition | Anticancer effects in RTK/KRAS-driven tumors | [8] |
A2B Adenosine Receptor | Selective antagonism | Treatment of asthma, COPD, and diabetes complications | [2] |
Structurally, 5-amino-3-methyl-3,4-dihydropyrimidin-4-one (C₅H₇N₃O) is characterized by a non-aromatic pyrimidine ring with specific substitutions that define its pharmacophore:
Its SMILES notation (CN1C=NC=C(C1=O)N) and InChIKey (YAVKAWNRDRKKMH-UHFFFAOYSA-N) confirm the tautomeric stability favoring the 4-oxo form [3] [6]. Within the DHPM family, this compound occupies a distinct niche due to its electron-rich C5 position. Unlike unsubstituted DHPMs or 5-ester analogs (e.g., Biginelli adducts), the C5-amino group enables unique electronic distributions and reactivity, facilitating interactions with enzymatic targets. For example, in TLR4 antagonists, the C5-NH₂ group forms hydrogen bonds with Asp209(TLR4) and Asp99(MD-2), directly contributing to receptor blockade [7].
Structure-activity relationship (SAR) studies highlight the pharmacophore’s sensitivity to modifications:
Table 2: Impact of Substituents on DHPM Pharmacological Profiles
Position | Substituent | Effect on Target Affinity |
---|---|---|
3 | H | Reduced metabolic stability; lower A2B affinity |
Methyl | Optimal for kinase inhibition (e.g., SHP2) and receptor antagonism (e.g., TLR4, A2B) | |
5 | CO₂R | Moderate A2B affinity (Ki = 40–200 nM) |
NH₂ | Enhanced hydrogen bonding; critical for TLR4 inhibition | |
6 | Methyl | High A2B affinity (Ki = 40.8 nM for optimal analogs) |
CF₃/Ph | Drastic affinity loss |
Compared to fluorinated analogs (e.g., 5-fluoro-4-imino-3-methyl-3,4-dihydropyrimidin-2(1H)-one), the 5-amino variant exhibits superior hydrogen-bonding capacity, enabling distinct target engagement [4]. Its integration into spirocyclic systems (e.g., IACS-15414) further demonstrates its versatility in optimizing bioavailability and potency for challenging targets like SHP2 phosphatase [8].
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0